molecular formula C16H24O3 B1235130 Brefeldin C CAS No. 73899-78-2

Brefeldin C

Cat. No.: B1235130
CAS No.: 73899-78-2
M. Wt: 264.36 g/mol
InChI Key: DDFOHHVPBOQQDW-QHGHZAPRSA-N
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Description

Brefeldin C is a naturally occurring macrolide antibiotic that was first isolated from the fungus Penicillium brefeldianum. It is structurally related to Brefeldin A, another well-known macrolide. This compound has garnered interest due to its unique biological activities, including its potential as an antifungal and antitumor agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Brefeldin C can be achieved through various methods. One notable approach involves the enantioselective radical hydroalkynylation process. This method starts with 2-furanylcyclopentene and introduces two cyclopentane stereocenters in a single step. The process involves the use of a furan substituent to achieve high trans diastereoselectivity during the radical process . The overall yield of this eight-step synthesis is approximately 18% .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the synthesis methods developed in research laboratories can potentially be scaled up for industrial production with appropriate modifications to optimize yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Brefeldin C undergoes various chemical reactions, including:

    Oxidation: Oxidative processes can modify the functional groups present in this compound.

    Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially modifying the biological activity of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Brefeldin C has several scientific research applications, including:

    Chemistry: Used as a model compound for studying macrolide synthesis and reactivity.

    Biology: Investigated for its effects on cellular processes, particularly protein trafficking and secretion.

    Medicine: Explored for its potential as an antifungal and antitumor agent.

    Industry: Limited industrial applications, primarily used in research settings.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and the absence of the hydroxyl group present in Brefeldin A. This structural difference influences its biological activity and makes it a valuable compound for studying the structure-activity relationships of macrolide antibiotics.

Properties

IUPAC Name

(1R,2R,3Z,7S,11Z,13S)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-12-6-3-2-4-7-13-8-5-9-14(13)15(17)10-11-16(18)19-12/h4,7,10-15,17H,2-3,5-6,8-9H2,1H3/b7-4-,11-10-/t12-,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFOHHVPBOQQDW-QHGHZAPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=CC2CCCC2C(C=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC/C=C\[C@@H]2CCC[C@H]2[C@@H](/C=C\C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73899-78-2
Record name Brefeldin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073899782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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